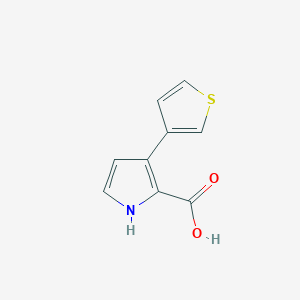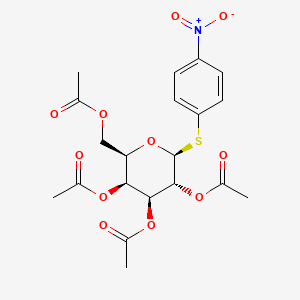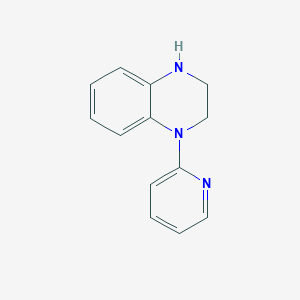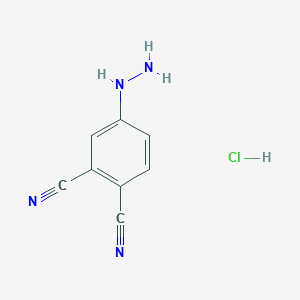
5-(2-Bromophenyl)-2-methyloxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Bromophenyl)-2-methyloxazole is an organic compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of a bromine atom on the phenyl ring and a methyl group on the oxazole ring makes this compound unique and of interest in various fields of research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromophenyl)-2-methyloxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzoyl chloride with 2-amino-2-methylpropanenitrile under basic conditions to form the oxazole ring. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Solvent selection, temperature control, and purification methods are critical factors in industrial production to ensure high purity and consistency.
化学反応の分析
Types of Reactions
5-(2-Bromophenyl)-2-methyloxazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The oxazole ring can be oxidized to form oxazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to form the corresponding oxazoline using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: m-Chloroperbenzoic acid in dichloromethane is a typical reagent for oxidation.
Reduction: Lithium aluminum hydride in tetrahydrofuran is used for reduction reactions.
Major Products
Substitution: Products include various substituted phenyl oxazoles depending on the nucleophile used.
Oxidation: Oxazole N-oxides are the major products.
Reduction: Oxazolines are formed as major products.
科学的研究の応用
5-(2-Bromophenyl)-2-methyloxazole has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the development of new heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the synthesis of advanced materials and as a precursor in the production of specialty chemicals.
作用機序
The mechanism of action of 5-(2-Bromophenyl)-2-methyloxazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and the oxazole ring can influence its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 5-(2-Chlorophenyl)-2-methyloxazole
- 5-(2-Fluorophenyl)-2-methyloxazole
- 5-(2-Iodophenyl)-2-methyloxazole
Uniqueness
5-(2-Bromophenyl)-2-methyloxazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile compound in various applications.
特性
分子式 |
C10H8BrNO |
|---|---|
分子量 |
238.08 g/mol |
IUPAC名 |
5-(2-bromophenyl)-2-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H8BrNO/c1-7-12-6-10(13-7)8-4-2-3-5-9(8)11/h2-6H,1H3 |
InChIキー |
XSCXJGHLRATDIK-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(O1)C2=CC=CC=C2Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 5-[(3,4-Dihydroxyphenethyl)amino]-5-oxopentanoate](/img/structure/B13705897.png)












